molecular formula C12H19N3O B13249821 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B13249821
M. Wt: 221.30 g/mol
InChI Key: JEJITCQGLVZCHG-UHFFFAOYSA-N
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Description

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines a cyclopentane ring, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the oxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H19N3O/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12/h8-9,13H,3-7H2,1-2H3

InChI Key

JEJITCQGLVZCHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C23CCCC2CNC3

Origin of Product

United States

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